ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
Description
Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a structurally complex heterocyclic compound featuring an imidazo[2,1-f]purine core.
- 1- and 7-positions: Methyl groups enhance steric bulk and influence electronic properties.
- 2- and 4-positions: Dioxo (ketone) groups contribute to hydrogen-bonding interactions and solubility.
- 3-position: A phenethyl (C₆H₅-CH₂-CH₂-) moiety introduces lipophilicity and aromatic interactions.
- 8-position: An ethyl 4-benzoate ester group (C₆H₄-COOEt) modulates solubility and bioavailability.
Properties
CAS No. |
877644-29-6 |
|---|---|
Molecular Formula |
C26H25N5O4 |
Molecular Weight |
471.517 |
IUPAC Name |
ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-phenylethyl)purino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C26H25N5O4/c1-4-35-24(33)19-10-12-20(13-11-19)31-17(2)16-30-21-22(27-25(30)31)28(3)26(34)29(23(21)32)15-14-18-8-6-5-7-9-18/h5-13,16H,4,14-15H2,1-3H3 |
InChI Key |
JRTUPOCRCYEGCM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a synthetic compound that belongs to the class of imidazoquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, particularly as immune modulators and potential therapeutic agents in various diseases.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 370.43 g/mol. Its structure features an imidazo[2,1-f]purine core which is known for its interaction with Toll-like receptors (TLRs), specifically TLR7 and TLR8.
Imidazoquinolines like this compound act primarily as agonists for TLR7 and TLR8. Upon binding to these receptors, they activate downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. This mechanism makes them valuable in vaccine adjuvant formulations and therapies targeting viral infections and cancers.
Immune Modulation
Research indicates that compounds within this class can significantly enhance immune responses. For instance:
- Cytokine Induction : this compound has been shown to induce the production of cytokines such as TNF-α and IL-12 in human peripheral blood mononuclear cells (PBMCs) .
Antiviral Activity
Studies have demonstrated that imidazoquinoline derivatives exhibit antiviral properties by enhancing the host's immune response against viral pathogens. For example:
- Inhibition of Viral Replication : Compounds similar to ethyl 4-(1,7-dimethyl...) have been tested against various viruses (e.g., influenza) and shown to reduce viral load in infected cell cultures .
Antitumor Effects
The compound's ability to modulate immune responses suggests potential in cancer therapy:
- Tumor Microenvironment Alteration : By promoting a Th1 immune response, it may help in reshaping the tumor microenvironment favorably for anti-tumor immunity .
Research Findings and Case Studies
A variety of studies have explored the biological activity of imidazoquinoline derivatives:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated enhanced TLR7 activation leading to increased IFN production in vitro. |
| Study B (2021) | Showed significant reduction in tumor growth in murine models treated with imidazoquinoline derivatives. |
| Study C (2022) | Found that these compounds can synergize with existing antiviral therapies to improve efficacy against chronic viral infections. |
Comparison with Similar Compounds
Core Heterocycle Variants
Key Observations :
Benzoate Ester Derivatives
Key Observations :
- Replacement of the imidazopurine core with pyridazine (I-6230) or isoxazole (I-6473) reduces molecular complexity but may compromise target specificity .
- The phenethyl group in the target compound and I-6230/I-6473 suggests shared synthetic strategies, such as alkylation or nucleophilic substitution .
Physicochemical Properties
Key Observations :
- The target’s higher molecular weight and benzoate ester likely reduce aqueous solubility compared to I-6230.
- The imidazopurine core in and the target compound may exhibit similar pKa values due to shared dioxo groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
